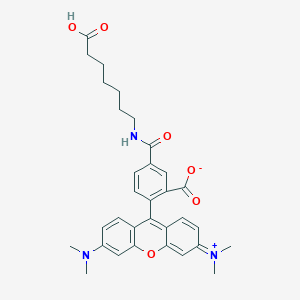![molecular formula C10H13ClF3NO2 B6302897 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride CAS No. 2270905-57-0](/img/structure/B6302897.png)
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride is a synthetic organic compound characterized by its unique chemical structure. This compound features a methoxy group, a trifluoromethoxy group, and a phenyl ring, making it a molecule of interest in various fields of scientific research. Its hydrochloride form enhances its solubility in water, facilitating its use in different applications.
Preparation Methods
The synthesis of 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The starting material, 2-methoxy-5-(trifluoromethoxy)benzaldehyde, is subjected to a reductive amination reaction with N-methylmethanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.
Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups, using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology
- It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
-
Medicine
- The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
-
Industry
- In the industrial sector, it is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
-
Pathways Involved
- The compound may affect neurotransmitter systems, such as the serotonin or dopamine pathways, which are crucial in regulating mood, cognition, and behavior.
Comparison with Similar Compounds
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine: Lacks the N-methyl group, which may alter its binding affinity and biological activity.
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-ethylmethanamine: Contains an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine: The free base form, which may have different solubility and stability compared to the hydrochloride salt.
-
Uniqueness
- The presence of both methoxy and trifluoromethoxy groups in the phenyl ring, along with the N-methyl group, imparts unique chemical and biological properties to the compound, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-14-6-7-5-8(16-10(11,12)13)3-4-9(7)15-2;/h3-5,14H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPLEXVVMIKZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC(F)(F)F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
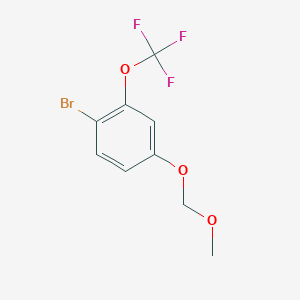

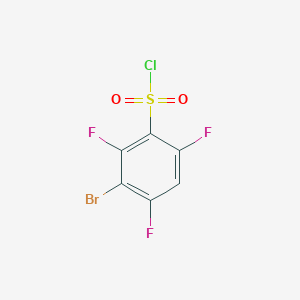
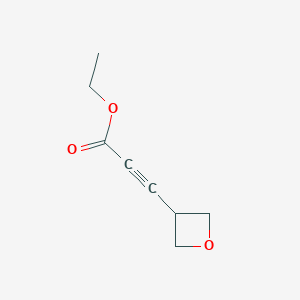
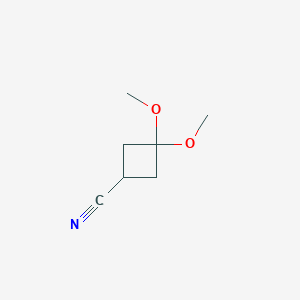
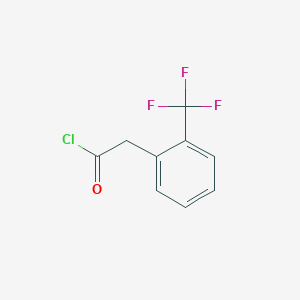
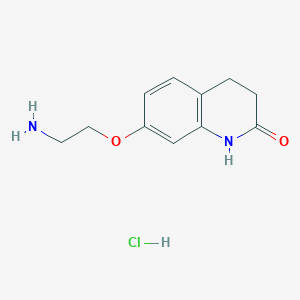
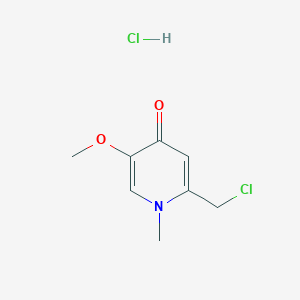
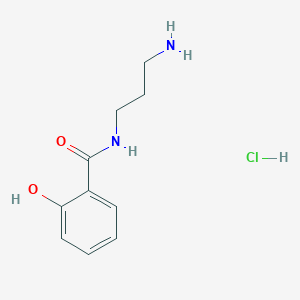
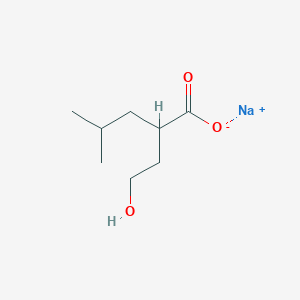
![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)
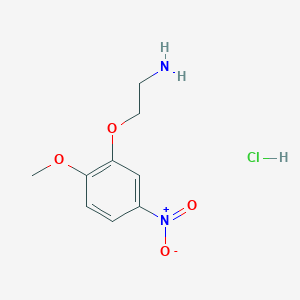
![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)
